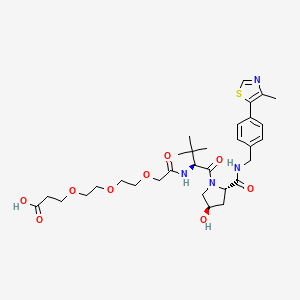
9-Oxo-1-fluorenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-1-fluorenecarboxylate is an organic compound with the molecular formula C15H10O3 It is a derivative of fluorene, characterized by the presence of a carboxylate group at the first position and a keto group at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-1-fluorenecarboxylate typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-1-fluorenecarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxy-1-fluorenecarboxylate.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized fluorene derivatives.
Reduction: 9-Hydroxy-1-fluorenecarboxylate.
Substitution: Various substituted fluorenecarboxylates depending on the reagents used
Scientific Research Applications
9-Oxo-1-fluorenecarboxylate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-1-fluorenecarboxylate involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases, which are enzymes involved in the programmed cell death pathway . The compound’s structure allows it to interact with specific molecular targets, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
9-Hydroxy-1-fluorenecarboxylate: A reduced form with a hydroxyl group instead of a keto group.
Methyl 9-oxo-1-fluorenecarboxylate: A methyl ester derivative with similar structural features.
7-Nitro-9-oxo-1-fluorenecarboxylate: A nitro-substituted derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C14H7O3- |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)/p-1 |
InChI Key |
CBEFMGJHEKAMNI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
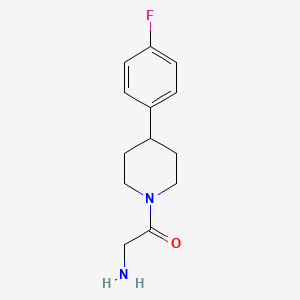

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
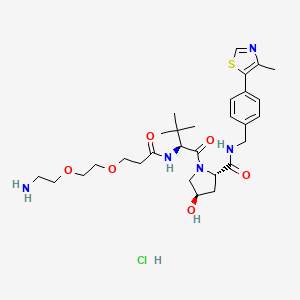
![N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14765667.png)
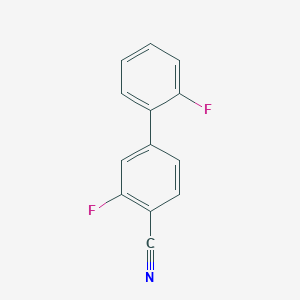
![N-(5-cyclopropyl-2-ethylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B14765674.png)
![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

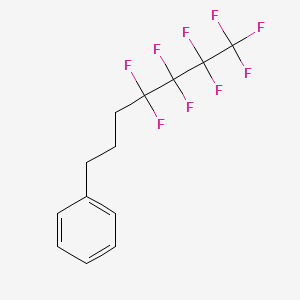
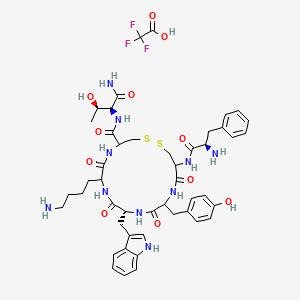
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)
